(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C17H12BrN3O3S2 and its molecular weight is 450.33. The purity is usually 95%.
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Mechanism of Action
Target of action
Benzothiazole compounds have been explored for a variety of therapeutic applications. They have depicted various admirable biological properties in the form of antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory agents .
Mode of action
The exact mode of action of benzothiazole compounds can vary depending on their specific structure and the target they interact with. Many of these compounds are thought to interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and electrostatic interactions .
Biochemical pathways
Benzothiazole compounds can affect a variety of biochemical pathways depending on their specific targets. For example, some benzothiazole derivatives have been found to inhibit the enzyme acetylcholinesterase, which plays a key role in nerve signal transmission .
Pharmacokinetics
The ADME properties of benzothiazole compounds can vary widely depending on their specific structure. Some benzothiazole derivatives have good oral bioavailability and can cross the blood-brain barrier, making them potential candidates for the treatment of neurological disorders .
Result of action
The molecular and cellular effects of benzothiazole compounds can vary depending on their specific targets and mode of action. For example, benzothiazole derivatives that inhibit acetylcholinesterase can increase the concentration of acetylcholine in the synaptic cleft, enhancing nerve signal transmission .
Action environment
The action, efficacy, and stability of benzothiazole compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the activity of some benzothiazole derivatives can be affected by the pH of the environment, as this can influence the ionization state of the molecule .
Biochemical Analysis
Biochemical Properties
(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, altering their conformation and activity . For example, its interaction with acetylcholinesterase results in enzyme inhibition, leading to increased levels of acetylcholine in the synaptic cleft . Additionally, it can activate or inhibit transcription factors, thereby modulating gene expression and influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals or post-translational modifications may direct the compound to specific subcellular locations, influencing its interactions with biomolecules and its overall efficacy .
Properties
IUPAC Name |
4-bromo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3S2/c1-2-9-21-14-8-7-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-3-5-12(18)6-4-11/h1,3-8,10H,9H2,(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMNRWXVUSPVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.